molecular formula C25H19FN2O4 B15023569 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023569
M. Wt: 430.4 g/mol
InChI Key: YDMJLPWPVHBKEX-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromeno-pyrrole core with ethoxyphenyl, fluoro, and methylpyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-ethoxybenzaldehyde with 4-methyl-2-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 7-fluoro-2-hydroxyacetophenone under acidic conditions to yield the chromeno-pyrrole core. The final step involves oxidation to form the desired dione structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

    Cyclization: Intramolecular cyclization can lead to the formation of fused ring systems.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products:

  • Quinone and hydroquinone derivatives.
  • Substituted aromatic compounds.
  • Fused ring systems with enhanced stability and biological activity.

Scientific Research Applications

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic dyes, sensors, and optoelectronic materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
  • 3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4h-Pyrrolo[1,2-B]Pyrazole

Comparison: 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The fluoro and methylpyridinyl substituents also contribute to its distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19FN2O4

Molecular Weight

430.4 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19FN2O4/c1-3-31-17-6-4-5-15(12-17)22-21-23(29)18-13-16(26)7-8-19(18)32-24(21)25(30)28(22)20-11-14(2)9-10-27-20/h4-13,22H,3H2,1-2H3

InChI Key

YDMJLPWPVHBKEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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